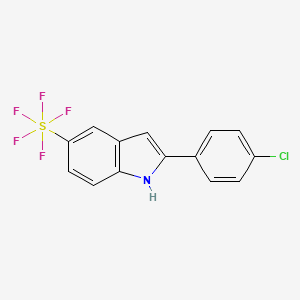

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole

Description

Properties

IUPAC Name |

[2-(4-chlorophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSVHIMFYSGGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline and other suitable reagents.

Reaction Conditions: The reaction is carried out under reflux conditions using methanesulfonic acid (MsOH) in methanol (MeOH) as the solvent.

Purification: The product is purified using column chromatography with a mixture of dichloromethane (CH2Cl2) and isopropanol as the eluent.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its unique structural features:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated significant inhibition of tumor growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Inhibition of cell proliferation |

- Antimicrobial Properties : The compound has shown activity against bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 30 | Comparable to Penicillin |

| Escherichia coli | 40 | Comparable to Ciprofloxacin |

Material Science

Due to its fluorinated nature, 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole is explored for applications in material science:

- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

- Coatings : The compound may be utilized in developing advanced coatings that require hydrophobic properties.

Chemical Biology

The unique structure allows for exploration in chemical biology:

- Bioconjugation : The pentafluorosulfanyl group can serve as a reactive handle for bioconjugation techniques, facilitating the attachment of this compound to biomolecules for imaging or therapeutic purposes.

- Receptor Interaction Studies : Research is ongoing into how this compound interacts with biological receptors, potentially leading to the development of new drugs targeting specific pathways.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of several derivatives, noting their potential as anticancer agents with specific mechanisms involving apoptosis induction.

- Antibacterial Efficacy : Research conducted by a team at a prominent university demonstrated the antibacterial efficacy of this compound against resistant strains, suggesting it could be a lead candidate for developing new antibiotics.

- Fluorinated Material Development : In materials science research, this compound was incorporated into polymer composites, resulting in enhanced properties such as increased thermal stability and reduced flammability.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

Key Substituents in Analogs

- Chlorophenyl Groups : The 4-chlorophenyl moiety at position 2 is shared with compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (), which uses a carboxamide linker for bioactivity .

- Sulfonyl Groups : Compounds like 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole () feature sulfonyl groups at position 1, which are strong electron-withdrawing groups but less lipophilic than SF5 .

Electronic and Steric Comparisons

- SF5 vs. Fluorine : The SF5 group’s higher electronegativity (σm = 0.72 for SF5 vs. σm = 0.34 for F) may enhance resonance effects, stabilizing negative charges in binding interactions.

- SF5 vs. Methylsulfonyl : While SF5 (logP ≈ 2.5) increases lipophilicity, methylsulfonyl groups (logP ≈ -1.0) improve solubility but reduce membrane permeability .

Biological Activity

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The pentafluorosulfanyl group, in particular, enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H7ClF5N, with a molecular weight of approximately 303.7 g/mol. The presence of the chlorophenyl and pentafluorosulfanyl groups contributes to its distinctive reactivity and interaction profiles with biological targets.

Biological Activity

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit promising anticancer activities. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased rates of apoptosis .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent investigations into related indole compounds have highlighted their neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. The compound's ability to scavenge free radicals and modulate inflammatory responses may contribute to its neuroprotective properties .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and neuroprotection.

- Oxidative Stress Management : By enhancing antioxidant defenses, this compound could mitigate oxidative damage in cells, particularly in neuronal tissues .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

A study examining the cytotoxic effects of indole derivatives on MCF-7 breast cancer cells demonstrated that compounds with similar functional groups significantly reduced cell viability through apoptosis induction . -

Neuroprotection Against Oxidative Stress

Research involving animal models showed that related indole compounds could reverse depressive-like behaviors induced by stress by normalizing oxidative stress markers and inflammatory cytokines in the brain .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole?

Answer: The synthesis typically involves functionalization of the indole core. A key step is the introduction of the pentafluorosulfanyl (-SF₅) group, which can be achieved via electrophilic substitution under controlled conditions. For example, deprotonation of the indole nitrogen using sodium hydride followed by reaction with a sulfur-based electrophile (e.g., SF₅Cl) is a plausible route . Tosylation or sulfonation of intermediates (as seen in analogous indole derivatives) may also be used to stabilize reactive positions during synthesis . Post-synthetic purification often employs recrystallization or column chromatography, with monitoring by TLC or HPLC.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and electronic environments. For example, deshielding effects on the indole proton due to the electron-withdrawing -SF₅ group are observable .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Single-crystal diffraction resolves bond lengths, angles, and supramolecular interactions. For instance, analogous indole derivatives have been characterized with R-factors < 0.05, ensuring precise structural assignment .

Q. How can researchers evaluate the compound’s antioxidant or neuroprotective activity in vitro?

Answer: Adopt cell-based models like PC12 cells (rat pheochromocytoma), as described for pyrrole derivatives :

- MTT Assay: Measures cell viability after 6-OHDA-induced neurotoxicity.

- ROS Detection: Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species.

- Apoptosis Markers: Annexin V/PI staining and caspase-3 Western blotting assess apoptotic pathways. Pre-treatment with the compound (24 h prior to toxin exposure) is critical to evaluate prophylactic potential .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the indole core be addressed?

Answer: Regioselectivity is influenced by directing groups and reaction conditions:

- Electrophilic Substitution: Use of Lewis acids (e.g., AlCl₃) can direct electrophiles to specific positions. For example, in analogous compounds, tosylation occurs preferentially at the indole’s 1-position due to nitrogen deprotonation .

- Isomer Control: Cis/trans isomerization in intermediates can be managed via acid catalysis (e.g., Bronsted/Lewis acids) or selective crystallization, as demonstrated in cyclohexyl-substituted naphthoquinones .

Q. What computational approaches are suitable for analyzing noncovalent interactions in this compound’s crystal structure?

Answer:

- Multiwfn Software: Enables topology analysis of electron density (e.g., AIM theory) to identify hydrogen bonds, van der Waals interactions, and steric effects .

- Noncovalent Interaction (NCI) Index: Visualizes interaction surfaces (e.g., π-stacking between aromatic rings) using promolecular densities derived from crystallographic coordinates .

- DFT Calculations: Optimize geometry and compute electrostatic potential maps to rationalize packing motifs in the solid state .

Q. How can neuroprotection studies be designed to investigate mechanistic pathways beyond cytotoxicity?

Answer:

- Transcriptomic/Proteomic Profiling: RNA-seq or LC-MS/MS identifies differentially expressed genes/proteins (e.g., antioxidant enzymes like SOD1 or Nrf2 pathways).

- Lipid Peroxidation Assays: Quantify malondialdehyde (MDA) levels via thiobarbituric acid reactivity to assess oxidative membrane damage .

- Electrophysiological Measurements: Patch-clamp techniques evaluate ion channel modulation in neuronal cells.

Q. What strategies mitigate challenges in isolating high-purity intermediates during synthesis?

Answer:

- Dynamic Resolution: Use chiral auxiliaries or enzymes for enantiomer separation.

- Chromatographic Techniques: Preparative HPLC with chiral columns or size-exclusion chromatography removes diastereomers.

- Crystallization Optimization: Solvent polarity adjustments (e.g., ethanol/water mixtures) enhance selectivity, as shown in analogous indole purification .

Q. How does the pentafluorosulfanyl (-SF₅) group influence electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effect: The -SF₅ group decreases electron density at the indole core, altering reactivity in electrophilic substitutions (e.g., nitration or halogenation).

- Steric Effects: Its bulky nature may hinder access to certain reaction sites, necessitating mild conditions for functionalization.

- Spectroscopic Signatures: ¹⁹F NMR reveals distinct splitting patterns due to coupling with adjacent fluorine atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.